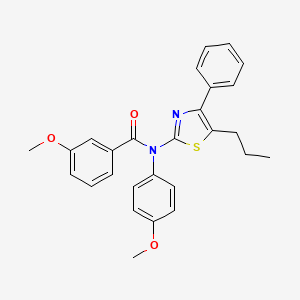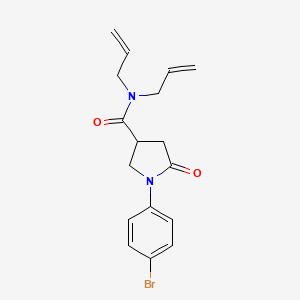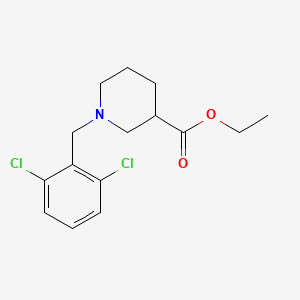![molecular formula C17H12ClFN2O2S B5040648 (5Z)-2-amino-5-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B5040648.png)
(5Z)-2-amino-5-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-amino-5-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, an amino group, and multiple aromatic rings with substituents such as chlorine and fluorine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-amino-5-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and substitution reactions to form the final product. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the aromatic rings, potentially converting halogen substituents to their corresponding hydrocarbons.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of halogen substituents to hydrocarbons.
Substitution: Introduction of various functional groups such as alkyl, nitro, or sulfonyl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials with specific properties.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential applications in medicine include its use as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of (5Z)-2-amino-5-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thiazole ring and aromatic substituents allows for strong binding interactions with proteins, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness: Compared to these similar compounds, (5Z)-2-amino-5-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one possesses a more complex structure with multiple functional groups, allowing for a broader range of chemical reactions and potential applications. Its unique combination of a thiazole ring and aromatic substituents sets it apart from simpler quaternary ammonium compounds.
Properties
IUPAC Name |
(5Z)-2-amino-5-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2S/c18-12-3-6-14(23-9-10-1-4-13(19)5-2-10)11(7-12)8-15-16(22)21-17(20)24-15/h1-8H,9H2,(H2,20,21,22)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPRLMCQFOQZDG-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=C3C(=O)N=C(S3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N=C(S3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,3'-DICHLORO-4'-{2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-[1,1'-BIPHENYL]-4-YL)-2-[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5040567.png)
![3,5-dichloro-4-methoxy-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B5040582.png)

![(5Z)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5040589.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5040597.png)
![3-[6-amino-3-(1,3-benzodioxol-5-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-thiophenecarboxylate](/img/structure/B5040605.png)
![3-{[(3-hydroxypropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5040606.png)
![N-(4-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5040617.png)


![N-[3-(2-ethoxyphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B5040643.png)

![2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5040661.png)
![3-[(3-bromophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5040663.png)
